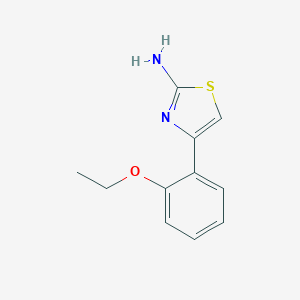

4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine

Description

Significance of the Thiazole (B1198619) Scaffold as a Privileged Structure

The thiazole ring, a five-membered aromatic ring containing both a sulfur and a nitrogen atom, is considered a "privileged structure" in medicinal chemistry. nih.govspast.orgbohrium.commdpi.com This designation stems from its recurring presence in a wide array of biologically active compounds and approved drugs. mdpi.comfabad.org.tr The unique electronic properties and the ability of the thiazole nucleus to participate in various non-covalent interactions allow it to bind to a diverse range of biological targets. pensoft.net

The versatility of the thiazole scaffold is evident in its incorporation into numerous therapeutic agents with a broad spectrum of activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antifungal properties. nih.govbohrium.commdpi.comfabad.org.trnih.govsysrevpharm.org Notable examples of drugs containing the thiazole moiety include the antiretroviral drug Ritonavir, the antifungal agent Abafungin, and the anti-inflammatory drug Meloxicam. nih.govbohrium.comglobalresearchonline.net The ability of the thiazole ring to serve as a bioisostere for other functional groups further enhances its utility in drug design, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Overview of 2-Aminothiazole (B372263) Derivatives as Biologically Active Compounds

Within the broader family of thiazole derivatives, the 2-aminothiazole moiety stands out as a particularly fruitful area of research. nih.govresearchgate.netnih.gov This specific structural motif is a cornerstone in the synthesis of numerous compounds with significant biological and medicinal interest. nih.govscholarsresearchlibrary.comresearchgate.net The presence of the amino group at the 2-position of the thiazole ring provides a key site for chemical modification, enabling the generation of large libraries of derivatives with diverse pharmacological profiles. nih.govresearchgate.netmdpi.com

2-Aminothiazole derivatives have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects. nih.govresearchgate.netscholarsresearchlibrary.com For instance, some derivatives have shown potent inhibitory activity against various cancer cell lines, while others have exhibited significant efficacy against bacterial and fungal pathogens. nih.govscholarsresearchlibrary.commdpi.com The development of drugs like Dasatinib, a kinase inhibitor used in the treatment of chronic myelogenous leukemia, underscores the therapeutic potential of the 2-aminothiazole scaffold. evitachem.com

Contextualization of 4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine within Thiazole Medicinal Chemistry

The compound this compound represents a specific example within the vast chemical space of 2-aminothiazole derivatives. Its structure features a 2-aminothiazole core substituted at the 4-position with a 2-ethoxyphenyl group. This particular substitution pattern positions the compound for investigation into its potential biological activities, likely influenced by the electronic and steric properties of the ethoxyphenyl substituent.

The synthesis of related N,4-diaryl-1,3-thiazole-2-amines has been explored, with studies evaluating their antiproliferative activity. nih.gov For example, derivatives with different substitutions on the phenyl rings have been synthesized and tested against various human cancer cell lines. nih.gov The general synthetic strategy for such compounds often involves the Hantzsch thiazole synthesis, which entails the reaction of an α-haloketone with a thiourea (B124793) or thioamide. researchgate.net In the context of this compound, the synthesis would likely involve the reaction of 2-bromo-1-(2-ethoxyphenyl)ethan-1-one (B130271) with thiourea.

Research into compounds with similar structural motifs, such as those with methoxyphenyl or dimethoxyphenyl substitutions, has provided insights into potential biological targets. For instance, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has been identified as a potent tubulin polymerization inhibitor. nih.govnih.gov This suggests that this compound could also be investigated for its effects on microtubule dynamics and its potential as an anticancer agent. Further research and biological evaluation are necessary to fully elucidate the specific therapeutic potential of this particular compound.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(2-ethoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-2-14-10-6-4-3-5-8(10)9-7-15-11(12)13-9/h3-7H,2H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOLGSRVNCMOCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352726 | |

| Record name | 4-(2-ethoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383129-54-2 | |

| Record name | 4-(2-ethoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Modifications of 4 2 Ethoxyphenyl 1,3 Thiazol 2 Amine and Analogues

Established Methodologies for Thiazole (B1198619) Ring Formation

The construction of the 2-aminothiazole (B372263) core is a fundamental step, with several reliable methods being prominent in organic synthesis. These methods provide access to a wide array of thiazole derivatives by varying the initial reactants.

Hantzsch and Weber Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first reported in 1881, remains one of the most prevalent methods for constructing the thiazole ring. wikipedia.org The classical approach involves the cyclocondensation reaction between an α-halocarbonyl compound and a thioamide or thiourea (B124793). clockss.orgyoutube.com For the specific synthesis of 4-(2-ethoxyphenyl)-1,3-thiazol-2-amine, this would involve the reaction of 2-bromo-1-(2-ethoxyphenyl)ethanone with thiourea. The reaction mechanism initiates with the sulfur atom of the thioamide acting as a nucleophile, attacking the carbon bearing the halogen in the α-haloketone. youtube.com This is followed by an intramolecular condensation and dehydration, leading to the formation of the aromatic thiazole ring. youtube.com The aromaticity of the final product serves as a significant driving force for the reaction, which is typically promoted by heat. youtube.com

Over the years, several adaptations have been developed to improve the efficiency and stereoselectivity of the Hantzsch synthesis. One notable example is the Holzapfel-Meyers-Nicolaou modification. This multi-step procedure involves the cyclocondensation of a thioamide under basic conditions to form a hydroxythiazoline intermediate. This intermediate is subsequently dehydrated using reagents like trifluoroacetic anhydride (B1165640) and pyridine (B92270) to yield the final thiazole product, often with high stereochemical fidelity. researchgate.net

One-Pot Multicomponent Reaction Approaches

To enhance synthetic efficiency, reduce waste, and avoid the handling of lachrymatory α-haloketone intermediates, one-pot multicomponent reactions have become a popular alternative. clockss.orgtandfonline.com These strategies combine multiple reaction steps into a single procedural operation without isolating the intermediates.

A common one-pot approach for synthesizing 4-aryl-2-aminothiazoles involves the reaction of an aromatic methyl ketone, a halogenating agent, and a thiourea derivative in a single vessel. clockss.orgtandfonline.comtandfonline.com For instance, 2'-ethoxyacetophenone (B363060) can be reacted with thiourea in the presence of an α-brominating agent like N-bromosuccinimide (NBS) or copper(II) bromide. clockss.orgtandfonline.com The reaction first proceeds via the in situ formation of the α-bromo ketone, which then immediately undergoes the Hantzsch condensation with thiourea to yield the desired this compound. tandfonline.comtandfonline.com Various catalysts and solvents, including environmentally benign options like lactic acid, have been employed to optimize these reactions, often resulting in good to excellent yields and short reaction times. tandfonline.com

Electrochemical methods also offer a green alternative for one-pot synthesis. An electrochemical approach using active methylene (B1212753) ketones and thioureas, mediated by NH₄I, allows for the formation of 2-aminothiazoles under external-oxidant-free conditions. beilstein-journals.org

| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Reference |

|---|---|---|---|---|

| α-Bromination/Cyclization | Aromatic Ketone, Thiourea | Copper(II) Bromide | Facile, efficient, avoids isolation of α-bromoketone. | clockss.org |

| Tandem One-Pot Synthesis | Aralkyl Ketone, NBS, Thiourea | Lactic Acid (solvent and catalyst) | Rapid, scalable, sustainable, high yields. | tandfonline.com |

| Sequential One-Pot Synthesis | Ketone, NBS, Substituted Thiourea | p-Toluenesulfonic acid (p-TSA) | Minimizes waste, avoids handling intermediates. | tandfonline.com |

| Electrochemical Synthesis | Active Methylene Ketone, Thiourea | NH₄I (mediator), DL-alanine (co-catalyst) | External-oxidant-free, mild conditions. | beilstein-journals.org |

Derivatization Strategies for 2-Aminothiazoles

Once the this compound core is synthesized, further structural diversity can be achieved through various derivatization strategies. These modifications can be targeted at the exocyclic amine, the thiazole ring itself, or the phenyl-ethoxy substituent.

N-Substitution of the Thiazole Amine Moiety

The amino group at the 2-position of the thiazole ring is a versatile handle for a wide range of chemical modifications. Nucleophilic substitution reactions allow for the introduction of various functional groups, leading to a diverse library of N-substituted derivatives. nih.govmdpi.com

Common derivatization strategies include:

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. mdpi.comnih.gov

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamide derivatives. nih.gov

Alkylation/Arylation: The nitrogen can be substituted with alkyl, benzyl, or allyl groups through reactions with corresponding halides. nih.govmdpi.com Buchwald-Hartwig coupling reactions can be employed for N-arylation. nih.gov

Urea (B33335)/Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to urea or thiourea derivatives, respectively. mdpi.comnih.gov

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| Sulfonylation | Sulfonyl chloride | N-(Thiazol-2-yl)sulfonamide | nih.gov |

| Alkylation | Alkyl/Benzyl halide | N-Alkyl/N-Benzyl-2-aminothiazole | nih.gov |

| Acylation | Acid chloride / Carboxylic acid + EDCI | N-(Thiazol-2-yl)amide | mdpi.comnih.gov |

| Urea Formation | Isocyanate | N-(Thiazol-2-yl)urea | nih.gov |

| One-Pot N-Substitution | α-Halo ketone, KSCN, Primary/Secondary Amine | N-Substituted-2-aminothiazole | tandfonline.com |

Substitution at the 4-Position of the Thiazole Ring

The substituent at the 4-position of the thiazole ring is determined by the choice of the α-carbonyl compound used in the Hantzsch synthesis or its one-pot variations. clockss.org To synthesize analogues of this compound with different groups at the 4-position, one would start with a different ketone. For example, using acetophenone (B1666503) would yield 4-phenyl-2-aminothiazole, while using 1-(4-fluorophenyl)ethanone would result in 4-(4-fluorophenyl)-2-aminothiazole. clockss.org This strategy allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups at this position, making it a key site for modulating the properties of the molecule. frontiersin.orgmdpi.com

Modifications of the Phenyl and Ethoxy Moieties on the 4-Position

Modifying the 2-ethoxyphenyl substituent after the thiazole ring has been formed is less common than incorporating the desired changes into the starting materials. The most straightforward approach to introduce different substituents on the phenyl ring is to begin the Hantzsch synthesis with an appropriately substituted 2'-ethoxyacetophenone derivative. acs.orgnanobioletters.com For example, starting with 1-(2-ethoxy-4-nitrophenyl)ethanone would yield a thiazole with a nitro group on the phenyl ring. Syntheses of thiazoles with various electron-donating and electron-withdrawing groups on the 4-phenyl substituent have been widely reported. clockss.orgacs.org

Theoretically, direct modification of the 4-(2-ethoxyphenyl) group is possible through standard aromatic chemistry. Electrophilic aromatic substitution reactions like nitration or halogenation could potentially be used to functionalize the phenyl ring, although regioselectivity would be a critical consideration. Furthermore, the ethoxy group could be modified. Cleavage of the ether bond, for example with a strong acid like HBr, would yield the corresponding 4-(2-hydroxyphenyl)thiazole derivative. This phenol (B47542) could then be re-alkylated with different alkyl halides to generate a series of ether analogues.

Incorporation of Heterocyclic and Aromatic Substituents

The 2-aminothiazole scaffold serves as a versatile platform for chemical modification, with extensive research dedicated to the introduction of various heterocyclic and aromatic moieties. These substitutions are strategically implemented to explore structure-activity relationships and to modulate the physicochemical properties of the parent compound. The literature highlights that the introduction of aromatic substituents often enhances biological activity compared to aliphatic groups. nih.gov

A common strategy for derivatization involves the amino group at the C2 position of the thiazole ring. This nucleophilic amine can be acylated or can participate in condensation reactions. For instance, the 2-amino group can be reacted with various carboxylic acids or their activated derivatives (like acid chlorides) to form amide linkages, thereby introducing new aromatic or heterocyclic rings. nih.govnih.gov One approach involves a carbodiimide-mediated coupling, such as using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), to facilitate the amide bond formation between a 2-aminothiazole derivative and a substituted carboxylic acid. nih.gov

Another significant modification pathway is the substitution at the nitrogen of the 2-amino group via reactions with isocyanates or isothiocyanates, leading to the formation of urea or thiourea derivatives, respectively. nih.gov Furthermore, substitution reactions on a pre-existing functional group attached to the thiazole core are also employed. For example, a chloro-substituted pyrimidine (B1678525) ring linked to the 2-amino-4-arylthiazole can undergo nucleophilic substitution with various secondary amines, such as substituted piperazines, to introduce a diverse array of heterocyclic systems. nih.gov This method allows for the generation of a library of compounds with varied substituents.

The synthesis of such complex molecules often involves multi-step sequences. A typical route to a 4-aryl-2-aminothiazole starts with the Hantzsch thiazole synthesis, involving the condensation of an α-haloketone (e.g., 2-bromo-1-(2-ethoxyphenyl)ethan-1-one) with thiourea. researchgate.netchemicalbook.com The resulting 2-aminothiazole can then be further functionalized. For example, it can be reacted with a dichloro-substituted heterocycle, like 4,6-dichloro-2-methylpyrimidine, in the presence of a base such as sodium hydride, to form an N-heteroaryl substituted aminothiazole. nih.gov Subsequent reaction of this intermediate with various amines introduces further heterocyclic diversity. nih.gov

The table below details examples of such modifications, showcasing the incorporated substituents and the synthetic methods employed.

| Parent Compound | Reagent/Reaction Condition | Incorporated Substituent | Resulting Compound Class |

| 2-Amino-4-(2-pyridyl)thiazole | Mono-substituted carboxylic acids, EDCI | Various amides | N-acylated 2-aminothiazoles |

| 2-Amino-4-(2-pyridyl)thiazole | Phenyl isocyanate | Phenylurea | N-phenylureido-2-aminothiazoles |

| N-(6-Chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine | Secondary amines (e.g., 4-ethylpiperazine), DIPEA, DMSO | Substituted piperazinyl-pyrimidine | N-(6-(piperazin-1-yl)pyrimidin-4-yl)thiazol-2-amines |

| 2-Aminothiazole | 4,6-Dichloro-2-methylpyrimidine, NaH, THF | 6-Chloro-2-methylpyrimidin-4-yl | N-heteroaryl-2-aminothiazoles |

Analytical Characterization Techniques for Synthesized Compounds (General Mention)

The structural elucidation and purity assessment of newly synthesized compounds, including derivatives of this compound, are critical steps in the research and development process. A combination of spectroscopic and chromatographic methods is routinely employed to provide comprehensive characterization of these molecules. ijpsjournal.com

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for determining the detailed structure of organic compounds. onlineorganicchemistrytutor.combritannica.com ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework of the molecule. ijpsjournal.com Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish complex structural connectivities. ijpsjournal.com For example, in the characterization of N-(6-(4-ethylpiperazin-1-yl)-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, ¹H NMR is used to identify signals corresponding to the protons on the thiazole, pyrimidine, and phenyl rings, as well as the ethylpiperazine moiety. nih.gov

Mass Spectrometry (MS): This technique is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. onlineorganicchemistrytutor.combritannica.com High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which allows for the determination of the elemental composition and molecular formula of the synthesized compound. ijpsjournal.comacs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule, such as N-H (amines), C=O (amides), and C-O (ethers), by detecting their characteristic vibrational frequencies. onlineorganicchemistrytutor.com

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These methods are widely used to separate components of a mixture and are crucial for assessing the purity of synthesized compounds. ijpsjournal.com

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary indication of product purity. labster.com

Other techniques such as melting point analysis provide a simple criterion of purity, while elemental analysis can be used to confirm the empirical formula of a compound. onlineorganicchemistrytutor.comlabster.com For solid-state materials, X-ray diffraction (XRD) can be used to determine the crystal structure and particle size. nanomedicine-rj.com

Structure Activity Relationship Sar Investigations of 4 2 Ethoxyphenyl 1,3 Thiazol 2 Amine Analogues

Positional and Substituent Effects on Biological Activity

Role of the 2-Amino Group (N-2 Position)

The 2-amino group on the thiazole (B1198619) ring is a crucial element for the biological activity of this class of compounds. SAR studies consistently indicate that the presence and substitution pattern of this amino group are indispensable for various pharmacological effects. mdpi.com

Modifications at the N-2 position have been extensively explored to optimize activity. For instance, the conversion of the primary amino group into amides or Schiff bases often leads to significant changes in potency and target selectivity.

Acylation: The introduction of acyl groups, such as substituted benzoyl moieties, at the N-2 position has been shown to enhance antitubercular activity by over 128-fold compared to the unsubstituted parent compound. nih.gov Specifically, an N-(3-Chlorobenzoyl) group resulted in one of the most potent analogues. nih.gov

Schiff Base Formation: Condensation of the 2-amino group with various aromatic aldehydes to form 2-arylideneamino-4-phenylthiazoles can yield compounds with significant antibacterial activity. nih.gov However, not all substitutions are beneficial; some derivatives show low or no inhibitory effects, highlighting the specific structural requirements for this type of modification. nih.gov

N-Alkylation/Arylation: Studies on antiproliferative N,4-diaryl-1,3-thiazole-2-amines have shown that a free N-H group is often preferred for optimal activity. The introduction of a methyl or acetyl group on the nitrogen of the 2-aminothiazole (B372263) skeleton resulted in reduced antiproliferative activity compared to the corresponding secondary amine. nih.gov This suggests that the hydrogen-bonding capability of the N-H group may be important for target interaction.

The flexibility of the N-2 position allows for the introduction of various substituents, which can modulate the compound's physicochemical properties and improve its interaction with biological targets. nih.gov

Influence of the 4-Phenyl Ring and its Substituents

The phenyl ring at the C-4 position of the thiazole core is another key area for structural modification that profoundly impacts biological potency. The nature, position, and electronic properties of substituents on this ring dictate the compound's efficacy across different therapeutic areas. researchgate.netnih.gov

Electron-donating and electron-withdrawing groups have been systematically evaluated to determine their effect on activity.

Halogen Substituents: Halogenation of the 4-phenyl ring is a common strategy to enhance activity. Para-halogenated phenyl groups are considered important for anticonvulsant activity. mdpi.com Specifically, 4-chloro and 2,4-dichloro substitutions on the phenyl ring have been found to be essential for potent antimalarial activity. mdpi.com In studies of antifungal agents, derivatives with a 2,4-dichlorophenyl or a 2,4-dichloro-5-fluorophenyl group at the C-4 position exhibited high fungicidal effects. mdpi.comresearchgate.net

Alkoxy and Alkyl Groups: The presence of methoxy (B1213986) (OCH3) groups at the para-position of the phenyl ring has been linked to enhanced antimicrobial and anticonvulsant activities. researchgate.netmdpi.com In the context of antiproliferative agents that act as tubulin inhibitors, a 4-methoxyphenyl group at the C-4 position was found in the most potent compound of one series. nih.gov Additionally, m,p-dimethyl substitution on the phenyl ring has been identified as important for cytotoxic activity. mdpi.com

Nitro Groups: Electron-withdrawing groups, particularly a nitro (NO2) group at the para-position of the phenyl ring, can enhance antimicrobial activity. researchgate.net For antimalarial compounds, a 3-nitro substituent on the phenyl ring was found to be crucial for eliciting a potent effect. mdpi.com

The following table summarizes the observed effects of various substituents on the 4-phenyl ring on different biological activities.

| Substituent | Position on Phenyl Ring | Effect on Biological Activity | Example Activity |

| Chloro (Cl) | para (4-) | Increased activity | Anticonvulsant, Antimalarial |

| Dichloro (Cl2) | 2,4- | Essential for high activity | Antimalarial, Antifungal |

| Methoxy (OCH3) | para (4-) | Enhanced activity | Antimicrobial, Antiproliferative |

| Dimethyl (CH3)2 | meta, para (3,4-) | Important for activity | Cytotoxic |

| Nitro (NO2) | para (4-) | Enhanced activity | Antimicrobial |

| Nitro (NO2) | meta (3-) | Essential for high activity | Antimalarial |

Impact of the Ethoxy Group and its Variations (e.g., Methoxy)

The alkoxy group on the C-4 phenyl ring, particularly the ethoxy group in the parent compound 4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine, plays a significant role in modulating biological activity. Its position and size (e.g., ethoxy vs. methoxy) are critical factors.

In the development of substrate-specific ERK1/2 inhibitors, the position of the ethoxy group was found to be a key determinant of activity. Shifting the ethoxy substitution from the 4-position to the 2-position on the phenyl ring significantly improved the functional activities of inhibiting cell proliferation and inducing apoptosis. nih.govnih.gov This highlights the steric and electronic influence of the substituent's location on the interaction with the biological target. The analogue with the 2-ethoxy substitution showed enhanced inhibition of downstream substrate phosphorylation without affecting the phosphorylation of ERK1/2 itself, suggesting a more selective mechanism of action. nih.gov

Comparisons between ethoxy and methoxy groups reveal subtle but important differences:

Antiproliferative Activity: In a series of N,4-diaryl-1,3-thiazole-2-amines designed as tubulin inhibitors, multiple methoxy substitutions were found to be highly beneficial. The most potent compound featured a 2,4-dimethoxy substituted N-phenyl ring and a 4-methoxyphenyl group at the C-4 position. nih.gov

Enzyme Inhibition: For dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, electron-donating groups like methoxy on the 4-phenylthiazole moiety were well-tolerated at the ortho, meta, and para positions. nih.gov

Antimicrobial Activity: The presence of a methoxy group at the para-position of the phenyl ring is associated with increased antimicrobial activity. researchgate.net

The table below illustrates the impact of the position and type of alkoxy group on biological activity.

| Compound Type | Alkoxy Group | Position on Phenyl Ring | Observed Biological Effect |

| Thiazolidine-2,4-dione analogue | Ethoxy | 2- | Significantly improved inhibition of cell proliferation and apoptosis induction (ERK1/2 inhibition) nih.govnih.gov |

| Thiazolidine-2,4-dione analogue | Ethoxy | 4- | Lower activity compared to the 2-ethoxy analogue nih.gov |

| N,4-diaryl-1,3-thiazole-2-amine | Methoxy | 4- | Potent antiproliferative activity (tubulin inhibition) nih.gov |

| 4-Phenylthiazole analogue | Methoxy | 2-, 3-, or 4- | Well-tolerated for dual sEH/FAAH inhibition nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound analogues, QSAR models have been instrumental in identifying key physicochemical properties that govern their potency.

Correlation of Physicochemical Descriptors with Biological Potency (e.g., CLogP, Molar Refractivity)

QSAR analyses have successfully correlated various molecular descriptors with the biological activities of 2-amino-4-arylthiazole derivatives. These descriptors quantify properties such as lipophilicity, electronic distribution, and molecular shape.

Lipophilicity (CLogP/XlogP): Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical factor influencing a drug's ability to cross cell membranes. In a QSAR study of thiazole and thiadiazole derivatives with cytotoxic activity, the descriptor XlogP showed a strong correlation with potency against the A-549 lung carcinoma cell line.

Electronic and Shape Descriptors: A QSAR study on a series of 2-amino-4-arylthiazole derivatives against Giardia intestinalis identified a robust model where anti-giardial activity was strongly correlated with several descriptors. researchgate.net These included E2M (a 2D descriptor related to molecular mass distribution), RDF115m (a 3D descriptor representing the radial distribution function), and MATS6v (a 2D autocorrelation descriptor related to atomic van der Waals volumes). researchgate.net This indicates that both the electronic environment and the spatial arrangement of atoms are crucial for activity.

Topological and Quantum Chemical Descriptors: Other QSAR models for thiazole derivatives have highlighted the importance of descriptors such as molar refractivity (related to molecular volume and polarizability) and quantum chemical parameters that describe the electronic properties of the molecule.

The following table lists some physicochemical descriptors that have been correlated with the biological activity of thiazole derivatives in QSAR studies.

| Descriptor | Type | Physicochemical Property Represented | Correlated Biological Activity |

| XlogP | Lipophilicity | Hydrophobicity and membrane permeability | Cytotoxicity |

| E2M | 2D Descriptor | Distribution of mass within the molecule | Anti-giardial Activity researchgate.net |

| RDF115m | 3D Descriptor | 3D arrangement of atoms weighted by mass | Anti-giardial Activity researchgate.net |

| MATS6v | 2D Autocorrelation | Spatial distribution of atomic van der Waals volumes | Anti-giardial Activity researchgate.net |

| SddsN (nitro count) | Constitutional | Number of nitro groups | Antimicrobial Activity researchgate.net |

| T_Cl_Cl_1 | Constitutional | Count of chlorine atoms at specific distances | Antimicrobial Activity (negative correlation) researchgate.net |

SAR Trends Across Different Pharmacological Activities

The 4-aryl-1,3-thiazol-2-amine scaffold demonstrates remarkable versatility, with analogues exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. nih.gov While some SAR trends are specific to a particular biological target, others appear to be more broadly applicable.

Common SAR Trends:

Importance of the 2,4-Disubstituted Thiazole Core: Across various activities, the 2,4-disubstituted thiazole moiety is consistently identified as a critical pharmacophore. researchgate.net

Role of the 4-Aryl Group: The presence of a substituted aryl ring at the C-4 position is a recurring feature for potency. Electron-withdrawing groups (e.g., halogens, nitro) and electron-donating groups (e.g., alkoxy) on this ring are frequently employed to enhance activity, though the optimal choice depends on the specific target. mdpi.com

Divergent SAR Trends:

Anticancer (Antiproliferative) Activity: For tubulin inhibitors, specific substitution patterns are required, such as multiple methoxy groups on the aryl rings, which mimic the structure of known colchicine (B1669291) binding site inhibitors. nih.gov The N-H of the 2-amino group is often crucial for these compounds. nih.gov In contrast, for other anticancer mechanisms, different substitutions may be optimal.

Antimicrobial Activity: Potent antimicrobial activity is often associated with the presence of electron-withdrawing groups like halogens (Cl, F) and nitro (NO2) groups on the 4-phenyl ring. researchgate.netnih.govmdpi.com These groups are thought to enhance activity by altering the electronic properties of the molecule, potentially disrupting bacterial or fungal cellular processes. nih.gov

Antileishmanial Activity: In this case, lipophilicity plays a key role. Compounds with moderate lipophilicity, such as those with a 4-bromo or 3,4-dichloro substitution on the phenyl ring, showed promising activity against Leishmania amazonensis. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of a small molecule ligand to the binding site of a target protein.

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking simulations for 4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine would aim to predict how it fits into the active site of various proteins. The simulation calculates a binding affinity or docking score, which is an estimation of the binding energy. A lower docking score generally indicates a more favorable binding interaction. For instance, in studies of similar thiazole (B1198619) derivatives, docking scores have been instrumental in ranking compounds for their potential inhibitory activity against specific enzymes.

Identification of Key Interacting Residues and Binding Site Characteristics

A critical output of molecular docking is the identification of key amino acid residues within the protein's binding site that interact with the ligand. These interactions can be of several types, including:

Hydrogen Bonding: The amine group and the nitrogen and sulfur atoms in the thiazole ring of this compound could act as hydrogen bond donors and acceptors, respectively. The ethoxy group's oxygen atom can also participate in hydrogen bonding.

Hydrophobic Interactions: The phenyl and ethoxy groups are hydrophobic and would likely interact with nonpolar residues in the binding pocket.

Pi-Stacking: The aromatic phenyl ring can engage in pi-pi stacking or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target protein.

Understanding these interactions is fundamental for structure-activity relationship (SAR) studies, guiding modifications to the molecule to enhance its binding affinity and selectivity.

Specific Protein Targets Explored via Docking

Based on the known biological activities of thiazole-containing compounds, several protein targets are of high interest for docking studies with this compound.

Tubulin: Many thiazole derivatives are known to inhibit tubulin polymerization, a key process in cell division, making it a target for anticancer agents. Docking studies of a new series of 2,4-disubstituted thiazole derivatives showed that these compounds could bind to the colchicine (B1669291) binding site of tubulin. epa.gov

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme involved in inflammation and pain. Thiazole derivatives have been investigated as COX-2 inhibitors. Molecular docking studies have helped to understand the interactions of these compounds within the COX-2 active site, often comparing them to known inhibitors like celecoxib. researchgate.nettandfonline.com

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK): EGFR is a crucial target in cancer therapy. Thiazolyl-pyrazoline derivatives have been docked into the EGFR active site, revealing binding patterns similar to the known inhibitor erlotinib. researchgate.net These studies often highlight hydrogen bonding with key residues like Met769. researchgate.net

Angiotensin II Receptor: This receptor is a key player in regulating blood pressure. While direct docking studies of this compound with this receptor are not readily available, the general class of angiotensin receptor blockers often involves complex interactions within the receptor pocket. mdpi.com

Cytochrome P450 3A4 (CYP3A4): As a major drug-metabolizing enzyme, understanding the interaction with CYP3A4 is crucial to predict potential drug-drug interactions. nih.gov Docking can help assess whether the compound is likely to be a substrate or inhibitor of this enzyme.

Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1): This enzyme is a target for developing new anti-tuberculosis drugs. Various compounds are known to inhibit DprE1, and docking studies can elucidate their binding modes. sigmaaldrich.com

S-methyl-5-thioadenosine phosphorylase (MTAP): MTAP is an enzyme involved in the methionine salvage pathway and is a target in cancer research. In silico docking has been used to study the interaction of MTA analogues with the MTAP active site. sigmaaldrich.com

| Protein Target | Potential Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

| Tubulin | Cys241, Leu248, Ala316, Val318 | Hydrogen bonding, Hydrophobic interactions |

| COX-2 | Arg120, Tyr355, Ser530 | Hydrogen bonding, Hydrophobic interactions |

| EGFR TK | Met793, Lys745, Thr790 | Hydrogen bonding, Pi-cation interactions |

Target Fishing Methodologies

Target fishing, or reverse docking, is a computational approach used to identify potential biological targets of a small molecule. For this compound, this would involve docking the compound against a large library of protein structures. The proteins to which the compound binds with high affinity are then considered potential targets. This method can help to uncover novel mechanisms of action or explain off-target effects.

Pharmacophore Elucidation and Virtual Screening

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, a pharmacophore model could be developed based on its structure and known active analogues. This model would typically include features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

Once a pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify other molecules with similar features that are also likely to be active against the same target. tandfonline.com

Conformational Analysis and Energy Minimization

This compound has several rotatable bonds, allowing it to adopt various conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. This is often done through computational methods that systematically rotate bonds and calculate the energy of each resulting conformer.

Energy minimization is then performed to find the most stable, low-energy conformation of the molecule. This is crucial because the bioactive conformation, the shape the molecule adopts when it binds to its target, is typically a low-energy state. Understanding the preferred conformations of this compound is essential for accurate molecular docking and for designing more rigid, potent analogues. Studies on similar thiazole-containing amino acid residues have shown that they tend to adopt unique semi-extended conformations stabilized by intramolecular hydrogen bonds. nih.gov

Future Research Trajectories and Therapeutic Development Perspectives

Rational Design and Synthesis of Advanced 4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine Analogues

The rational design of advanced analogues of this compound is centered on strategic structural modifications to enhance potency, selectivity, and drug-like properties. The foundational synthetic route for this class of compounds is typically the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793) derivative. nanobioletters.comnih.gov

Future synthetic strategies will focus on three primary areas of the molecule for modification:

The 2-Ethoxyphenyl Ring (A-ring): The substitution pattern on the phenyl ring at the C4 position of the thiazole is a critical determinant of activity. In related series, such as those designed as tubulin inhibitors, the presence of methoxy (B1213986) groups, particularly the 3,4,5-trimethoxy substitution found in colchicine (B1669291) and combretastatin (B1194345) A-4 mimics, is a common feature for high potency. nih.govnih.gov For the 2-ethoxyphenyl scaffold, systematic exploration of the position and number of ethoxy or other alkoxy groups could optimize interactions with target proteins.

The 2-Amino Group: The reactivity of the 2-amino group allows for the introduction of a wide variety of substituents to explore new chemical space and interactions. Acylation or reaction with isocyanates can produce amide and urea (B33335) derivatives, respectively. nih.gov Furthermore, creating N-aryl or N-alkyl linkages can significantly modulate biological activity. For instance, studies on N,4-diaryl-1,3-thiazole-2-amines revealed that introducing a 2,4-dimethoxyphenyl group at the 2-amino position led to a significant enhancement in antiproliferative activity. nih.gov

The Thiazole Core: While the thiazole ring itself is often conserved as the central scaffold, modifications are possible. Introducing substituents at the C5 position of the thiazole ring can influence the molecule's orientation within a binding pocket. For example, the synthesis of 4,5-substituted-2-aminothiazoles has been achieved by reacting a ketone with thiourea in the presence of iodine. nih.gov

The synthesis of advanced analogues often involves multi-step sequences. A general approach may start with the preparation of a substituted thiourea, followed by cyclization with an appropriate 2-bromo-1-(2-ethoxyphenyl)ethanone to form the core structure. Subsequent modifications, such as Suzuki coupling reactions, can be used to introduce further diversity. nih.gov

Table 1: Examples of Synthesized 4-Aryl-1,3-thiazol-2-amine Analogues and Their Biological Activity

| Compound/Analogue Series | Key Structural Features | Biological Activity | Reference |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Diaryl substitution on the 2-amino and 4-phenyl groups. | Potent antiproliferative activity (IC₅₀: 0.36–0.86 μM) and tubulin polymerization inhibition. | nih.gov |

| 4-(3,4,5-Trimethoxyphenyl)thiazole Derivatives | 3,4,5-trimethoxyphenyl group at C4, various substituents at C2. | Cytotoxic against multiple cancer cell lines (IC₅₀ values from 3.35 to 18.69 μM). | nih.gov |

| N-(substituted phenyl)-thiazol-2-amines | Varied substitutions on the N-phenyl ring. | Significant antibacterial and antifungal activity. | nanobioletters.com |

| Thiazole-Peptide Hybrids | Amino acid moieties conjugated to the thiazole scaffold. | Good cytotoxicity against lung, cervical, and breast cancer cell lines (IC₅₀: 2.07–8.51 μM). | nih.gov |

Exploration of Novel Biological Targets and Polypharmacology

The 2-aminothiazole (B372263) framework is associated with a remarkable breadth of biological activities, suggesting that its derivatives, including this compound, may act on multiple biological targets—a concept known as polypharmacology. nih.gov Exploring this potential is a key trajectory for future research.

Established and Potential Biological Targets:

Tubulin: A primary and well-validated target for this class of compounds is tubulin. Many 4-aryl-1,3-thiazol-2-amine analogues function as colchicine binding site inhibitors, disrupting microtubule dynamics and arresting the cell cycle in the G2/M phase, which ultimately leads to apoptosis in cancer cells. nih.govnih.gov Molecular docking studies have confirmed that these compounds can fit into the colchicine binding site of tubulin. nih.gov

Protein Kinases: Kinases are crucial regulators of cell signaling and are frequently dysregulated in cancer. The 2-aminothiazole scaffold is present in several approved kinase inhibitors, such as Dasatinib. This precedent suggests that novel analogues of this compound could be designed as inhibitors of specific kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. mdpi.com

Antimicrobial Targets: Research has demonstrated that 2-aminothiazole derivatives possess significant antibacterial and antifungal properties. nanobioletters.comnih.gov The targets in these organisms could include essential enzymes like dihydrofolate reductase (DHFR) or proteins involved in cell wall synthesis. mdpi.com The activity of thiazole derivatives against Candida species highlights their potential as novel antifungal agents. nih.gov

Other Enzymes and Receptors: The versatility of the scaffold allows for interaction with other target classes. Analogues have been investigated as inhibitors of 5-lipoxygenase (anti-inflammatory), sphingosine (B13886) kinases, and Methionine Aminopeptidases (MetAPs), which are crucial for protein synthesis and are potential antibacterial targets. semanticscholar.orgresearchgate.net

The exploration of polypharmacology involves screening new analogues against diverse panels of targets. This approach can identify unexpected activities, reveal mechanisms of action, and lead to the development of compounds with novel therapeutic profiles, potentially for treating complex diseases where hitting multiple targets is beneficial.

Table 2: Investigated Biological Targets for the 4-Aryl-1,3-thiazol-2-amine Scaffold

| Target Class | Specific Target/Pathway | Therapeutic Area | Reference |

| Cytoskeletal Proteins | Tubulin (Colchicine Site) | Anticancer | nih.govnih.gov |

| Enzymes | Dihydrofolate Reductase (DHFR) | Antimicrobial, Anticancer | mdpi.com |

| Enzymes | Cyclooxygenase (COX) | Anti-inflammatory | nih.gov |

| Enzymes | Methionine Aminopeptidases (MetAPs) | Antibacterial | researchgate.net |

| Kinases | Epidermal Growth Factor Receptor (EGFR) | Anticancer | mdpi.com |

| Fungal Proteins | Fungal Cell Membrane Components | Antifungal (Anti-Candida) | nih.gov |

Development of Predictive Computational Models for Enhanced Drug Discovery

Computational modeling is an indispensable tool for accelerating the drug discovery process, reducing costs, and refining the design of new chemical entities. nih.gov For the this compound series, developing predictive computational models is a critical future step.

Key Computational Approaches:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It has been successfully used to study the interactions of 2-aminothiazole analogues with the active sites of various targets, including the colchicine binding site of tubulin and the ATP-binding pocket of EGFR kinase. nih.govmdpi.com For future analogues of this compound, docking studies can prioritize which compounds to synthesize by predicting their binding affinity and identifying key interactions, such as hydrogen bonds and π–π stacking. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By analyzing a set of synthesized and tested analogues, a 3D-QSAR model can be built to predict the activity of new, virtual compounds. researchgate.net This allows researchers to screen large virtual libraries of potential analogues and select only the most promising candidates for synthesis, saving significant time and resources. For example, a 3D-QSAR study on MetAP inhibitors based on the thiazole scaffold yielded a model with high predictive power (R² = 0.96), which can be used to design improved inhibitors. researchgate.net

Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. A pharmacophore model for a given target can be used to screen virtual compound libraries to find novel scaffolds that fit the required features.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. Early prediction of poor pharmacokinetic profiles or potential toxicity can help eliminate unpromising compounds at an early stage. mdpi.com

By integrating these computational approaches, a robust in silico discovery pipeline can be established. This pipeline would begin with the design of a virtual library of this compound analogues, followed by screening using pharmacophore models and molecular docking. The most promising hits would then be evaluated using QSAR models and ADMET prediction before being selected for chemical synthesis and biological testing. nih.gov

Table 3: Application of Computational Models in Thiazole Derivative Research

| Computational Method | Application | Findings/Purpose | Reference |

| Molecular Docking | Tubulin Inhibition | Confirmed binding of analogues to the colchicine binding site, explaining the mechanism of action. | nih.govnih.gov |

| Molecular Docking | EGFR Kinase Inhibition | Identified binding modes and interactions within the EGFR tyrosine kinase active site. | mdpi.com |

| 3D-QSAR | MetAP Inhibition | Developed a highly predictive model (R²=0.96, Pearson-R=0.82) to guide the design of new inhibitors. | researchgate.net |

| DFT Calculations | Electronic Properties | Correlated HOMO-LUMO energy gaps with antioxidant activity and electronic stability of pyrazolyl-thiazole derivatives. | nih.gov |

Q & A

Q. What are the standard synthetic routes for 4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine?

The compound can be synthesized via cyclocondensation reactions. A typical approach involves reacting 2-ethoxybenzaldehyde with thiourea in the presence of a halogenating agent (e.g., iodine or bromine) to form the thiazole ring. For example, analogous thiazole derivatives like N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine were synthesized by condensing substituted benzaldehydes with thiourea under acidic conditions . Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical for yield improvement.

Q. How is the molecular structure of this compound characterized?

Structural confirmation typically employs:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and aromaticity.

- X-ray crystallography : For unambiguous determination of bond lengths, angles, and crystal packing. Software like SHELXL is widely used for refinement . For instance, 4-(4-chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine was resolved with monoclinic symmetry (space group P2), revealing a planar thiazole ring and dihedral angles between substituents .

Advanced Research Questions

Q. How can experimental inconsistencies in crystallographic data (e.g., bond-length deviations) be addressed?

Discrepancies may arise from disordered solvent molecules or thermal motion. Strategies include:

- Using high-resolution data (e.g., synchrotron radiation) to improve precision.

- Applying restraints or constraints in refinement software (e.g., SHELXL) to model disorder .

- Cross-validating with spectroscopic data (e.g., IR or Raman) to confirm functional groups.

Q. What methodologies are suitable for evaluating the biological activity of this compound derivatives?

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans), as demonstrated for N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine derivatives .

- Molecular docking : To predict binding affinities with target proteins (e.g., bacterial enzymes or fungal sterol biosynthesis pathways) using software like AutoDock .

Q. How can conflicting spectroscopic and crystallographic data be reconciled during structural analysis?

- Case study : If NMR suggests a planar thiazole ring but crystallography shows slight puckering, consider dynamic effects in solution vs. solid-state rigidity.

- Validation tools : Compare experimental data with computational models (e.g., DFT calculations for optimized geometry) .

Methodological Considerations

Q. What are the best practices for refining crystal structures of thiazole derivatives with SHELX?

- Use SHELXD for initial phasing and SHELXL for refinement.

- Apply TWIN/BASF commands for twinned crystals.

- Validate hydrogen-bonding networks using PLATON or Mercury .

Q. How to design a structure-activity relationship (SAR) study for this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.